

An In-depth Technical Guide to Ethyl (R)-lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-Ethyl 2-hydroxypropanoate*

Cat. No.: *B143356*

[Get Quote](#)

This technical guide provides a comprehensive overview of ethyl (R)-lactate, a chiral ester with significant applications in the pharmaceutical, chemical, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity

IUPAC Name: ethyl (2R)-2-hydroxypropanoate[[1](#)]

Synonyms:

- (+)-Ethyl D-lactate[[1](#)][[2](#)]
- (R)-(+)-Ethyl lactate[[1](#)]
- D-Ethyl lactate[[1](#)][[2](#)][[3](#)]
- Ethyl (R)-2-hydroxypropionate[[1](#)]
- (R)-Lactic acid ethyl ester[[2](#)]
- (2R)-2-Hydroxypropionic acid ethyl ester[[4](#)][[5](#)]
- CAS Number: 7699-00-5[[1](#)][[2](#)]

Physicochemical Properties

Ethyl (R)-lactate is a colorless liquid with a mild, buttery, and fruity odor.[\[6\]](#) It is considered a "green solvent" due to its biodegradability and derivation from renewable resources.[\[6\]](#)[\[7\]](#)

Property	Value	Source
Molecular Formula	C5H10O3	[1] [7]
Molecular Weight	118.13 g/mol	[7]
Boiling Point	150-154 °C	[2] [5] [7]
Melting Point	-25 °C to -26 °C	[5] [7]
Flash Point	46 °C (115 °F)	[2] [4] [7]
Density	1.0345 g/cm ³ (at 23 °C)	[2]
Refractive Index	1.413 (at 20 °C)	[2]
Solubility	Miscible with water, alcohol, ketones, esters, and hydrocarbons.	[5]
Vapor Pressure	1.9591 hPa (at 20°C)	[5]

Synthesis and Production

Ethyl (R)-lactate can be produced through several methods, including chemical synthesis and biosynthesis.

3.1. Chemical Synthesis: Esterification

The most common industrial method for producing ethyl lactate is the esterification of lactic acid with ethanol.[\[7\]](#)[\[8\]](#)[\[9\]](#) This is a reversible reaction where water is a by-product.[\[8\]](#) The reaction is typically catalyzed by an acid, such as sulfuric acid.

Experimental Protocol: Esterification of Lactic Acid

- Reactants: (R)-lactic acid and ethanol.
- Catalyst: Sulfuric acid.

- Procedure:
 - A mixture of (R)-lactic acid and an excess of ethanol is prepared in a reaction vessel.
 - A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
 - The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.
 - After cooling, the excess ethanol is removed by distillation.
 - The remaining mixture is neutralized with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst.
 - The ethyl lactate is then extracted with an organic solvent and purified by fractional distillation.

3.2. Reactive Distillation

Reactive distillation is a process that combines chemical reaction and separation in a single unit.^[8] This technique is highly efficient for reversible reactions like esterification as the product is continuously removed, shifting the equilibrium towards product formation.^[8] A simulation of this process for ethyl lactate synthesis from magnesium lactate and ethanol showed a high conversion rate of approximately 96.13% and a yield of 95.76%.^[8]

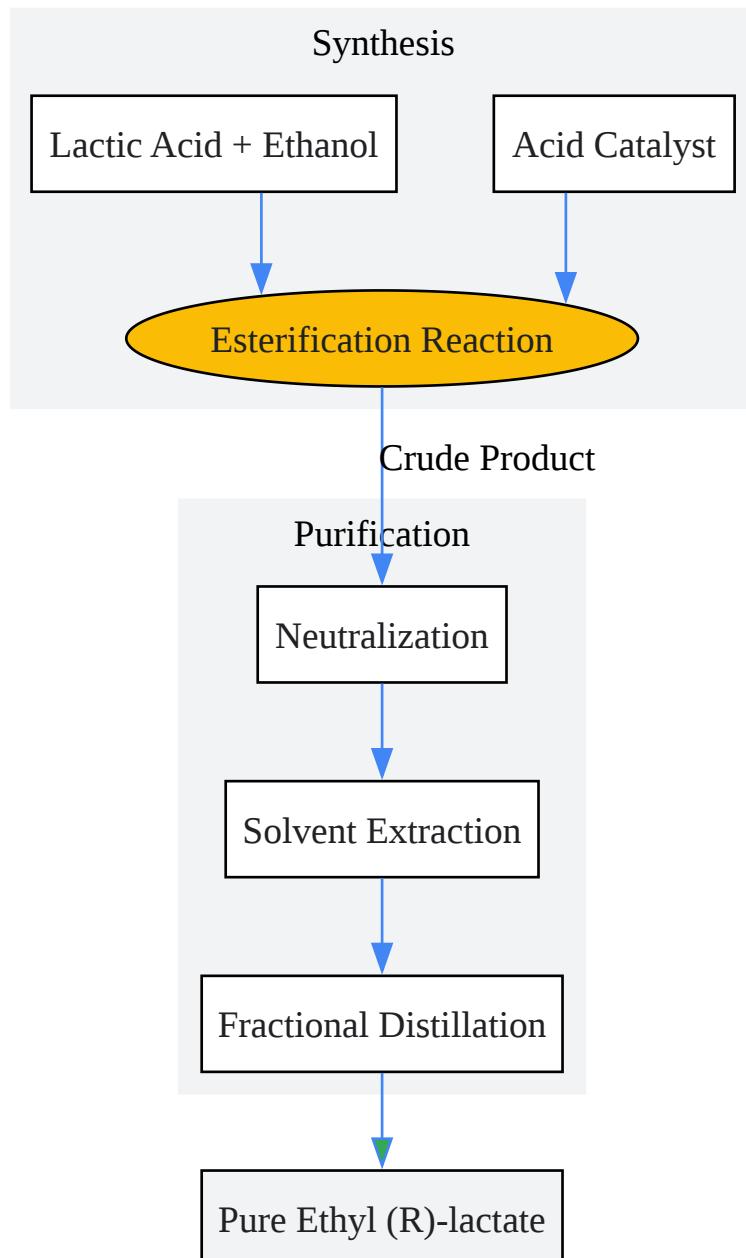
3.3. Biosynthesis

Ethyl lactate can be produced through fermentation using genetically engineered microorganisms, such as *Saccharomyces cerevisiae*.^[7] This method is considered more sustainable as it utilizes renewable feedstocks. The biosynthetic pathway involves the introduction of enzymes like propionyl-CoA transferase and alcohol acyltransferase to facilitate the esterification of ethanol with lactate precursors.^[7]

Experimental Protocol: Enzymatic Synthesis of Ethyl Lactate

- Enzyme: Immobilized lipase, such as Novozymes 435.^[10]
- Substrates: Lactic acid and ethanol.

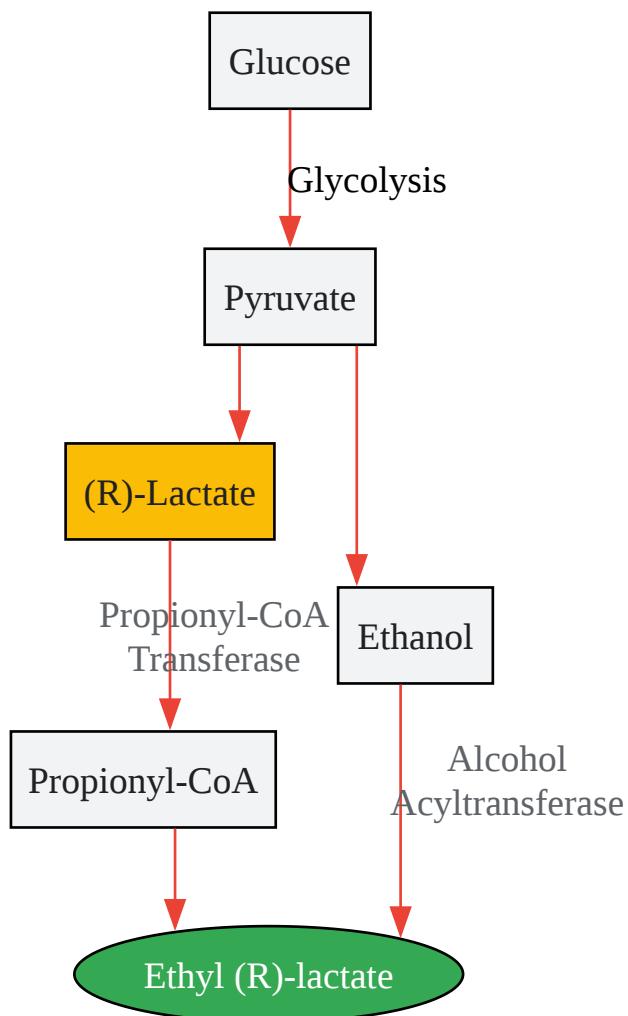
- Solvent: A polar solvent or hydrophobic ethers/ketones can be used to suppress enzyme inactivation by the acidity of lactic acid.[10]
- Procedure:
 - Immobilized lipase is added to a solution of lactic acid and ethanol in a suitable solvent. [10]
 - The reaction is carried out with shaking at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 2 to 24 hours).[10]
 - The amount of ethyl lactate produced is monitored and quantified using analytical techniques such as gas chromatography.[10]


Applications in Research and Drug Development

Ethyl (R)-lactate's favorable properties make it a valuable compound in the pharmaceutical industry.

- Green Solvent: Due to its biodegradability, low toxicity, and origin from renewable resources, it is an environmentally friendly alternative to traditional volatile organic compounds (VOCs). [6][7][11] It can be used as a solvent for nitrocellulose, cellulose acetate, and cellulose ethers.[6]
- Pharmaceutical Excipient: It is used as a solubilizing agent and carrier for active pharmaceutical ingredients (APIs) in topical preparations like creams, lotions, and gels.[9] [12][13]
- Drug Delivery: Ethyl lactate has been investigated for its role as a topical penetration enhancer, facilitating the delivery of drugs through the skin.[9]
- Preservative: It can be used as a preservative in some pharmaceutical products to extend their shelf life.[12]
- Chiral Synthesis: As a chiral molecule, it serves as a valuable starting material or intermediate in the synthesis of other chiral compounds.[9]

Workflows and Pathways


5.1. General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the chemical synthesis and purification of ethyl (R)-lactate.

5.2. Biosynthetic Pathway in Engineered *Saccharomyces cerevisiae*

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway for ethyl (R)-lactate in engineered yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Ethyl D-lactate | 7699-00-5 [chemicalbook.com]

- 3. R-Ethyl lactate | 7699-00-5 - BuyersGuideChem [buyersguidechem.com]
- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 8. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Different Applications of Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 13. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (R)-lactate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143356#iupac-name-and-synonyms-for-ethyl-r-lactate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com